Fusicoserpenol A

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

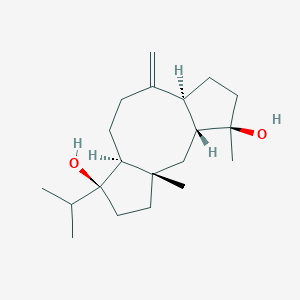

C20H34O2 |

|---|---|

分子量 |

306.5 g/mol |

IUPAC 名称 |

(1S,3R,4R,7S,11S,12S)-1,4-dimethyl-8-methylidene-12-propan-2-yltricyclo[9.3.0.03,7]tetradecane-4,12-diol |

InChI |

InChI=1S/C20H34O2/c1-13(2)20(22)11-10-18(4)12-16-15(8-9-19(16,5)21)14(3)6-7-17(18)20/h13,15-17,21-22H,3,6-12H2,1-2,4-5H3/t15-,16-,17+,18+,19-,20+/m1/s1 |

InChI 键 |

HAIFQAQHAROQLN-JWLCQNFESA-N |

手性 SMILES |

CC(C)[C@]1(CC[C@@]2([C@@H]1CCC(=C)[C@H]3CC[C@@]([C@@H]3C2)(C)O)C)O |

规范 SMILES |

CC(C)C1(CCC2(C1CCC(=C)C3CCC(C3C2)(C)O)C)O |

同义词 |

fusicoserpenol A |

产品来源 |

United States |

常见问题

Q. What are the established methodologies for isolating and purifying Fusicoserpenol A from natural sources?

Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like column chromatography (silica gel or Sephadex) and HPLC for purification. Researchers should optimize solvent polarity gradients and monitor purity via TLC or LC-MS . Structural confirmation requires spectroscopic methods (NMR, IR, and high-resolution MS) to resolve stereochemistry and functional groups .

Q. How do researchers design experiments to assess this compound’s preliminary bioactivity?

Initial bioactivity screens use in vitro assays targeting specific pathways (e.g., cytotoxicity via MTT assay, antimicrobial activity via microdilution). Experimental controls must include positive/negative controls and solvent-only groups to isolate compound-specific effects. Dose-response curves (IC₅₀/EC₅₀ calculations) and statistical validation (e.g., ANOVA with post-hoc tests) are critical for reproducibility .

Q. What criteria determine the selection of analytical techniques for this compound’s structural characterization?

NMR (¹H, ¹³C, 2D-COSY/HMBC) resolves carbon backbone and substituents, while X-ray crystallography confirms absolute configuration. Researchers should cross-validate spectral data with computational tools (DFT calculations) and reference databases (e.g., SciFinder, PubChem) to address ambiguities .

Advanced Research Questions

Q. How can contradictory results in this compound’s mechanism of action be resolved?

Contradictions may arise from assay variability (e.g., cell line specificity) or compound instability. Researchers should:

- Replicate experiments under standardized conditions (pH, temperature, solvent).

- Use orthogonal assays (e.g., Western blotting alongside fluorescence-based assays) to confirm target engagement.

- Perform stability studies (e.g., HPLC monitoring under physiological conditions) to rule out degradation artifacts .

Q. What strategies optimize the total synthesis of this compound to improve yield and stereoselectivity?

Retrosynthetic analysis should prioritize convergent pathways and stereocontrolled steps (e.g., Sharpless epoxidation or enzymatic catalysis). Reaction optimization via Design of Experiments (DoE) can identify critical factors (temperature, catalyst loading). Advanced techniques like flow chemistry or microwave-assisted synthesis may enhance efficiency .

Q. How do researchers address challenges in scaling up this compound production for in vivo studies?

Scale-up requires balancing yield and purity. Semi-synthesis (using a biosynthetic intermediate) or fermentation engineering (e.g., heterologous expression in E. coli) are viable. Process analytical technology (PAT) ensures real-time monitoring of critical quality attributes (CQAs) during scale-up .

Methodological and Reproducibility Considerations

Q. What frameworks guide hypothesis-driven research on this compound’s therapeutic potential?

Use the PICOT framework to structure research questions:

- P opulation (e.g., specific cancer cell lines),

- I ntervention (this compound dosage),

- C omparison (positive/negative controls),

- O utcome (apoptosis rate),

- T imeframe (exposure duration). This ensures alignment with clinical translatability .

Q. How should researchers mitigate validity threats in this compound studies?

Q. What ethical and reporting standards apply to this compound research involving biological samples?

Adhere to institutional review board (IRB) protocols for human-derived samples. For animal studies, follow ARRIVE guidelines. Data must include raw spectra, crystallographic files (CCDC numbers), and negative results to avoid publication bias .

Data Presentation and Literature Integration

Q. How should conflicting spectral data for this compound be addressed in publications?

Discrepancies (e.g., δ-value shifts in NMR) require detailed experimental logs (solvent, temperature) and comparative analysis with synthetic analogs. Supplemental materials should include all raw data and validation workflows .

Q. What systematic approaches ensure comprehensive literature reviews on this compound?

Use Boolean search strings (e.g., "this compound" AND ("biosynthesis" OR "structure-activity")) in Scopus/Web of Science. Filter by citation count (>10) and publication date (last 10 years). Critical appraisal tools (e.g., CASP) assess study quality .

Q. Tables for Key Methodological Comparisons

| Analytical Technique | Application in this compound Research | Critical Parameters |

|---|---|---|

| NMR Spectroscopy | Structural elucidation, stereochemical assignment | Solvent compatibility, signal-to-noise ratio |

| LC-HRMS | Purity assessment, molecular formula confirmation | Collision energy, ionization mode (ESI/APCI) |

| X-ray Crystallography | Absolute configuration determination | Crystal quality, resolution (<1.0 Å preferred) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。